3-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a benzothieno pyrimidinone core
Preparation Methods
The synthesis of 3-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps. The synthetic route typically starts with the preparation of the benzothieno pyrimidinone core, followed by the introduction of the methyl and sulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 3-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique structure and the presence of both methyl and sulfanyl groups. Similar compounds include:
2-methylprop-2-en-1-yl sulfanyl derivatives: These compounds share the sulfanyl group but differ in the core structure.
Benzothieno pyrimidinones: These compounds share the core structure but may have different substituents.
The uniqueness of 3-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N2OS2 |
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Molecular Weight |
306.5 g/mol |
IUPAC Name |
3-methyl-2-(2-methylprop-2-enylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H18N2OS2/c1-9(2)8-19-15-16-13-12(14(18)17(15)3)10-6-4-5-7-11(10)20-13/h1,4-8H2,2-3H3 |
InChI Key |
DHWXZOWOHPBQSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C |
Origin of Product |
United States |
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